molecular formula C11H13N3O5 B12446973 Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate

Cat. No.: B12446973
M. Wt: 267.24 g/mol
InChI Key: YFAHQRKTIJVAJB-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate is an organic compound with the molecular formula C11H13N3O5. It is a derivative of hydrazine and contains a nitrophenyl group, making it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate typically involves the reaction of methyl acetoacetate with 2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-{4-nitrophenyl}hydrazino)-4-oxobutanoate
  • Methyl 4-[2-(2-nitrophenyl)hydrazino]-4-oxobutanoate

Uniqueness

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate is unique due to its specific structural features, including the presence of both a nitrophenyl and a hydrazinyl group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C11H13N3O5/c1-19-11(16)7-6-10(15)13-12-8-4-2-3-5-9(8)14(17)18/h2-5,12H,6-7H2,1H3,(H,13,15)

InChI Key

YFAHQRKTIJVAJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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